(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol
CAS No.: 853752-61-1
Cat. No.: VC4165771
Molecular Formula: C18H20N2O2
Molecular Weight: 296.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853752-61-1 |
|---|---|
| Molecular Formula | C18H20N2O2 |
| Molecular Weight | 296.37 |
| IUPAC Name | [1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol |
| Standard InChI | InChI=1S/C18H20N2O2/c1-13-6-5-9-17(14(13)2)22-11-10-20-16-8-4-3-7-15(16)19-18(20)12-21/h3-9,21H,10-12H2,1-2H3 |
| Standard InChI Key | GIVCOUBJQBZFFI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)OCCN2C3=CC=CC=C3N=C2CO)C |
Introduction
Key Findings
(1-(2-(2,3-Dimethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol is a benzimidazole derivative with a hydroxymethyl group at position 2 and a 2,3-dimethylphenoxyethyl substituent at position 1. It exhibits potential biological activity, including interactions with enzymatic targets, and is synthesized via multi-step organic reactions. This review consolidates structural, synthetic, and pharmacological data to provide a holistic understanding of the compound.
Chemical Identity and Structural Properties
Molecular Characterization
The compound is characterized by the following properties :
-
IUPAC Name: [1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol
-
CAS Registry Number: 853752-61-1
-
Molecular Formula: C₁₈H₂₀N₂O₂
-
Molecular Weight: 296.37 g/mol
-
SMILES: CC1=C(C(=CC=C1)OCCN2C3=CC=CC=C3N=C2CO)C
Structural Features
-
Benzimidazole Core: A fused bicyclic system with nitrogen atoms at positions 1 and 3.
-
Hydroxymethyl Group: At position 2, contributing to polarity and hydrogen-bonding potential.
-
2,3-Dimethylphenoxyethyl Chain: A lipophilic substituent at position 1, enhancing membrane permeability.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Solubility | Limited in aqueous media | |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | |
| Hydrogen Bond Donors | 2 (hydroxyl and NH groups) |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized through sequential reactions :
-
Benzimidazole Core Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.
-
Alkylation: Introduction of the 2,3-dimethylphenoxyethyl group via nucleophilic substitution using 2-(2,3-dimethylphenoxy)ethyl bromide.
-
Oxidation: Conversion of a precursor methyl group to hydroxymethyl using MnO₂ in dichloromethane .
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzimidazole formation | HCl, reflux, 6h | 75–85% |
| Alkylation | K₂CO₃, DMF, 80°C, 12h | 60–70% |
| Oxidation | MnO₂, CH₂Cl₂, 40°C, 2h | 80–85% |
Biological Activity and Mechanisms
Enzymatic Interactions
The compound exhibits affinity for:
-
Cytochrome P450 Enzymes: Potentially modulates drug metabolism.
-
Kinase Targets: Inhibits protein kinases in vitro (IC₅₀ = 12 µM for PKC-α) .
Antimicrobial Activity
Applications in Drug Development
Lead Compound Optimization
-
Structural Analogs: Modifications to the phenoxy group enhance selectivity for adenosine receptors .
-
Prodrug Design: Esterification of the hydroxymethyl group improves oral bioavailability.
Patent Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume